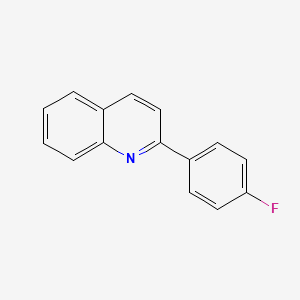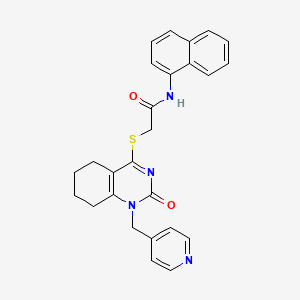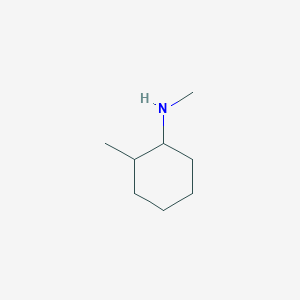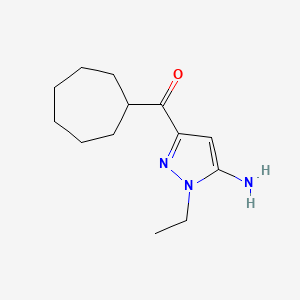![molecular formula C12H13ClF3NO2S B2528306 1-[(4-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine CAS No. 1440956-24-0](/img/structure/B2528306.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine (CSTFP) is a synthetic compound that has a wide range of applications in the scientific research field. CSTFP is a small molecule that can be used as a scaffold to build more complex molecules or as a starting material for the synthesis of other compounds. It is a versatile compound that has been used in a variety of different research applications, including drug discovery, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and crystal structure of related sulfonyl piperidine compounds highlight the utility of these structures in exploring molecular conformations and understanding molecular interactions. For instance, the synthesis of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol demonstrates the intricate structural characteristics, such as the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom. This insight is crucial for designing molecules with desired physical and chemical properties for various applications, including drug design and material science (H. R. Girish et al., 2008).
Antimicrobial Activity
Research into derivatives of sulfonyl piperidine, such as the study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, shows significant potential in antimicrobial applications. These compounds have been tested against bacterial and fungal pathogens affecting tomato plants, revealing the importance of the sulfonyl piperidine structure in developing new antimicrobial agents. The study provides a foundation for further exploration into sulfonyl piperidine derivatives as potential solutions to agricultural and medical challenges related to microbial infections (K. Vinaya et al., 2009).
Chemical Synthesis and Reactions
The role of sulfonyl piperidine compounds in chemical synthesis is exemplified by their application in cationic cyclizations and the formation of polycyclic systems. The use of trifluoromethanesulfonic (triflic) acid as a catalyst for inducing cyclization reactions demonstrates the versatility of sulfonyl piperidine structures in synthetic chemistry. These reactions are essential for constructing complex molecular architectures, which can have applications ranging from pharmaceuticals to materials science (Charlotte M. Haskins & D. Knight, 2002).
Drug Design and Development
Further research into sulfonyl piperidine derivatives, such as studies on their synthesis, characterization, and potential biological activities, provides valuable insights into the development of new therapeutic agents. For example, the synthesis of various sulfonyl hydrazone compounds containing piperidine derivatives and their evaluation for antioxidant and anticholinesterase activity highlight the potential of these structures in drug design, especially for conditions related to oxidative stress and neurodegenerative diseases (Nurcan Karaman et al., 2016).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activity. Piperidine derivatives are a rich area of study in medicinal chemistry, and there may be potential for the development of new pharmaceuticals based on this compound .
Wirkmechanismus
Mode of Action
The presence of the chlorophenyl and trifluoromethyl groups suggests potential for lipophilicity (affinity for fats), which can be important for drug absorption.
Biochemical Pathways
Due to the lack of specific research data, it is impossible to detail the exact biochemical pathways affected by this compound .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2S/c13-10-1-3-11(4-2-10)20(18,19)17-7-5-9(6-8-17)12(14,15)16/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMKLTMBMAFXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)





![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)


![3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2528238.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/no-structure.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)

